N-(2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, in particular, is characterized by its unique structural features, which include a methoxybenzenesulfonyl group and a methoxyphenylmethyl group attached to a dihydrobenzoxazine core.
Properties
Molecular Formula |
C24H24N2O6S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H24N2O6S/c1-30-18-11-13-19(14-12-18)33(28,29)26-16-23(32-22-10-6-4-8-20(22)26)24(27)25-15-17-7-3-5-9-21(17)31-2/h3-14,23H,15-16H2,1-2H3,(H,25,27) |
InChI Key |
RDSGSQLIMKIEHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves several steps, typically starting with the preparation of the benzoxazine core. One common method involves the reaction of 2-aminophenol with formaldehyde and an appropriate aldehyde or ketone to form the benzoxazine ring. The methoxybenzenesulfonyl and methoxyphenylmethyl groups are then introduced through subsequent reactions, often involving sulfonylation and alkylation reactions under controlled conditions .
Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The methoxybenzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzoxazine core may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include:
Bis(4-methoxyphenyl) sulfone: This compound shares the methoxybenzenesulfonyl group but lacks the benzoxazine core, making it less versatile in certain applications.
2-[(4-Methoxyphenyl)sulfonyl]ethanol: This compound has a similar sulfonyl group but differs in its overall structure and reactivity.
The uniqueness of 4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
